1-(4-(Hydroxyimino)piperidin-1-yl)ethanone
Overview
Description
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential applications in various fields. It is a piperidine derivative with a hydroxyimino group attached to the piperidine ring. The compound is known for its unique chemical properties and potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino derivative. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone can be compared with other piperidine derivatives:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a hydroxymethyl group instead of a hydroxyimino group.
1-(4-(Amino)piperidin-1-yl)ethanone: Contains an amino group instead of a hydroxyimino group.
1-(4-(Methoxyimino)piperidin-1-yl)ethanone: Features a methoxyimino group instead of a hydroxyimino group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-hydroxyiminopiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)9-4-2-7(8-11)3-5-9/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZFQBEYRBOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577128 | |
Record name | 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135581-16-7 | |
Record name | 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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